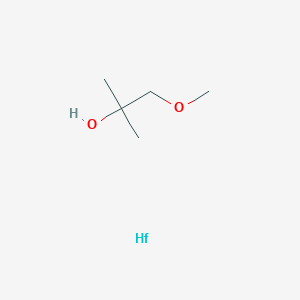
1-Methoxy-2-methylpropan-2-ol hafnium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-methylpropan-2-ol hafnium is a chemical compound that combines the properties of an organic solvent with the unique characteristics of hafnium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methylpropan-2-ol can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with a high conversion rate and selectivity .
Industrial Production Methods
Industrial production of 1-Methoxy-2-methylpropan-2-ol involves the use of task-specific anion-functionalized poly(ionic liquid) catalysts. These catalysts enable efficient conversion and high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
1-Methoxy-2-methylpropan-2-ol hafnium has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, inks, and cleaning agents
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-methylpropan-2-ol involves its interaction with molecular targets through hydrogen bonding and nucleophilic substitution. The compound’s unique structure allows it to participate in various chemical reactions, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propylene glycol methyl ether: Similar in structure and used as a solvent in various applications.
Di(propylene glycol) methyl ether: Another glycol ether with similar properties and uses.
Uniqueness
1-Methoxy-2-methylpropan-2-ol hafnium stands out due to its combination with hafnium, which imparts unique properties such as enhanced stability and reactivity. This makes it particularly valuable in specialized applications where these characteristics are required.
Propriétés
Formule moléculaire |
C5H12HfO2 |
|---|---|
Poids moléculaire |
282.63 g/mol |
Nom IUPAC |
hafnium;1-methoxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C5H12O2.Hf/c1-5(2,6)4-7-3;/h6H,4H2,1-3H3; |
Clé InChI |
UMOPHIZEKUZHFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC)O.[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)

![Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)
![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)

![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)

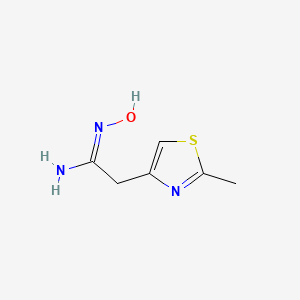
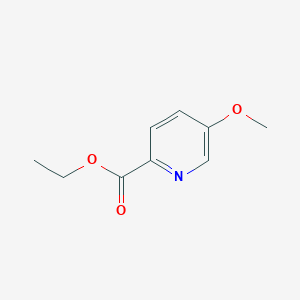
![1-[(1-Chloro-3,4-dihydronaphthalen-2-YL)methylidene]-2-(4-methylphenyl)hydrazine](/img/structure/B11725635.png)

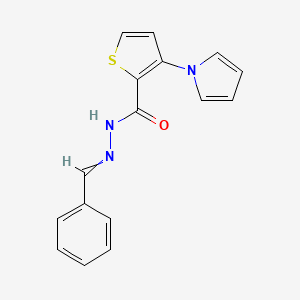
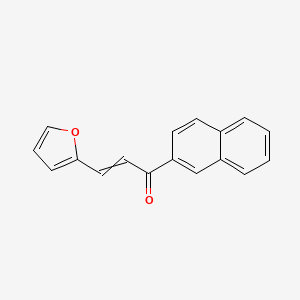
![Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)
